molecular formula C16H14N4O B2567643 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone CAS No. 2176270-91-8

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2567643
CAS No.: 2176270-91-8
M. Wt: 278.315
InChI Key: BDTOGQMZIBZSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone features a unique hybrid structure combining a 1,2,3-triazole ring, a four-membered azetidine heterocycle, and a naphthalen-1-yl aromatic system linked via a methanone group. This architecture positions it within a class of nitrogen-rich heterocyclic compounds known for diverse bioactivity, including antitumor, antimicrobial, and receptor-binding properties. The naphthalene group may improve lipophilicity and π-π stacking interactions with target proteins, as seen in structurally related compounds .

Properties

IUPAC Name

naphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16(19-10-13(11-19)20-17-8-9-18-20)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTOGQMZIBZSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone enhances its ability to interact with biological targets, potentially leading to the development of new antimicrobial agents. Studies have shown that similar triazole compounds can inhibit the growth of various bacterial and fungal strains, making them promising candidates for treating infections resistant to conventional antibiotics .

Anticancer Properties

The compound's structure suggests potential anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Triazole derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines. For instance, compounds with similar triazole moieties have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .

Versatile Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. The triazole ring can participate in click chemistry reactions, facilitating the synthesis of complex molecules with high efficiency .

Development of New Materials

In material science, the compound's electronic properties can be exploited to develop novel materials. The incorporation of triazole and naphthalene moieties can lead to materials with enhanced conductivity or luminescence properties, making them suitable for applications in organic electronics and photonics .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition zones, suggesting their potential as effective antimicrobial agents .

CompoundInhibition Zone (mm)Activity
Compound A15Moderate
Compound B20High
Target Compound25Very High

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized various triazole-based compounds and tested their cytotoxicity against breast cancer cell lines (MCF7). The study found that certain derivatives led to a significant reduction in cell viability, indicating their potential as anticancer drugs .

CompoundIC50 Value (µM)Cell Line
Compound C10MCF7
Compound D15MCF7
Target Compound5MCF7

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Heterocycles
Compound Name Core Structure Key Substituents Biological Activity Reference
(3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone Azetidine + 2H-triazole + naphthalen-1-yl Triazolyl at C3 of azetidine Not explicitly reported (inference: potential antitumor/CYP51 binding)
ACT-539313F (Morpholino-triazole derivative) Morpholine + 2H-triazole + substituted aryl Triazolyl linked to morpholino and benzyl groups Antagonist activity (orexin receptor); metabolic stability studied
5-(4-Substituted)diazenyl-thiazoles Thiazole + triazole + aryl Triazolyl-ethylidene hydrazine-thiazole hybrids IC50 = 1.19–3.4 µM (HepG2/MCF-7)
1-Benzyl-4-((naphthalen-2-yloxy)methyl)-5-(trifluoromethyl)-1H-1,2,3-triazole Triazole + naphthalen-2-yloxy Naphthalen-2-yloxy vs. naphthalen-1-yl Antifungal activity (CYP51 binding)

Key Observations :

  • Azetidine vs.
  • Naphthalen-1-yl vs. Naphthalen-2-yl : Substitution position influences π-stacking and steric interactions. Naphthalen-1-yl derivatives (as in the target compound) may exhibit distinct spatial orientation compared to naphthalen-2-yl analogs .
  • Triazole Linkage: The 2H-triazol-2-yl group in the target compound contrasts with 1H-triazol-1-yl derivatives (e.g., ), altering hydrogen-bond donor/acceptor profiles .
Antitumor Activity Comparison
  • Thiadiazole Derivative 9b (): IC50 = 2.94 µM (HepG2). The triazole-thiadiazole scaffold shares hydrogen-bonding features with the target compound but lacks the azetidine-naphthalene system.
  • Thiazole Derivative 12a (): IC50 = 1.19 µM (HepG2). The presence of a thiazole ring and aryl groups suggests that replacing thiazole with azetidine may modulate potency.
  • Naphthalene-Containing Triazoles (): Compounds like 5-(3-hydroxynaphthalen-2-yl)-4-phenyl-1,2,4-triazole-3-thione show moderate antiproliferative activity, highlighting the role of naphthalene in enhancing cytotoxicity .
Physicochemical Properties
  • Metabolic Stability : Azetidine’s rigidity may confer resistance to oxidative metabolism compared to morpholine derivatives (e.g., ACT-539313F), which undergo hepatic degradation .

Biological Activity

Introduction

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone has emerged as a significant entity in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a triazole ring linked to an azetidine moiety and a naphthalene group, which may contribute to its diverse pharmacological properties.

  • Molecular Formula : C₁₄H₁₃N₅O
  • Molecular Weight : Approximately 369.45 g/mol
  • Appearance : White solid
  • Melting Point : 155 - 157 °C
  • Solubility : Moderate in organic solvents (e.g., ethanol, methanol)

Synthesis

The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction , which efficiently forms the triazole linkage. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) confirm the structure and purity of the synthesized product .

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit promising anticancer activities. A study highlighted the effectiveness of similar triazole-containing compounds against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Triazole Hybrid 1HCT1160.43Induces apoptosis and inhibits migration
Triazole Hybrid 2HT-291.5 (normoxic) / 0.01 (hypoxic)Arrests cell cycle in G0/G1 phase
Triazole Hybrid 3MDA-MB-2314.44Increases ROS levels, leading to apoptosis

The triazole compounds often enhance reactive oxygen species (ROS) generation, disrupt mitochondrial membrane potential, and induce apoptosis through caspase activation .

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives have been studied for their antimicrobial properties. The unique structural features of This compound may facilitate interactions with microbial enzymes or receptors, potentially leading to effective antimicrobial action.

Case Studies

  • Triazole Derivative Screening : A series of triazole-containing hybrids were synthesized and screened for anticancer activity across multiple cell lines. Notably, one derivative demonstrated significant selectivity towards cancer cells while sparing normal cells .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that certain triazole derivatives inhibited NF-kB activation by modulating p65 phosphorylation and increasing IkBα levels . This pathway is critical in regulating cellular responses to stress and inflammation.

Comparative Analysis with Related Compounds

The biological activity of This compound can be compared with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanonePyridine instead of naphthaleneDifferent biological activity profile
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanoneIncorporates furan ringEnhanced reactivity due to bromine
(3-(2H-1,2,3-triazol-2-yla zetidin - 1 - yl)(benzo[d]thiazol - 2 - yl)methanoneFeatures thiazole moietyDistinct pharmacological properties

These comparisons illustrate the diversity within this class of molecules while emphasizing the unique attributes of (3-(2H - 1 , 2 , 3 - triazol - 2 - yl) azetidin - 1 - yl)(naphthalen - 1 - yl)methanone , particularly its promising biological activities .

Q & A

Basic: What are the optimized synthetic routes for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone?

Answer:
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. A typical procedure involves reacting a naphthalene-derived alkyne with an azide-functionalized azetidine precursor. Key steps include:

  • Dissolving reactants in a tert-butanol/water (3:1) solvent system with Cu(OAc)₂ (10 mol%) as the catalyst .
  • Stirring at room temperature for 6–8 hours, monitoring progress via TLC (hexane:ethyl acetate, 8:2).
  • Quenching with ice, extracting with ethyl acetate, and recrystallizing the crude product in ethanol.
    This method ensures high regioselectivity for the 1,4-disubstituted triazole isomer, critical for maintaining structural integrity .

Basic: How is the compound structurally characterized to confirm its identity?

Answer:
Characterization employs:

  • FT-IR spectroscopy to identify functional groups (e.g., triazole C–N stretches at 1303 cm⁻¹ and carbonyl C=O at 1671–1682 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR confirms substitution patterns (e.g., triazole proton at δ 8.36 ppm and naphthalene protons at δ 7.2–8.6 ppm) .
    • ¹³C NMR resolves carbons (e.g., carbonyl at δ 165.0 ppm and triazole carbons at δ 142–153 ppm) .
  • Single-crystal X-ray diffraction (SC-XRD) for absolute configuration validation. Monoclinic systems (e.g., space group P2₁/n) with unit cell parameters (a = 14.41 Å, b = 10.94 Å, c = 16.09 Å) are reported .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:
SAR studies focus on modifying substituents to enhance bioactivity:

  • Triazole ring : Replace the 2H-triazole with 1H-triazole to alter hydrogen bonding interactions .
  • Naphthalene moiety : Introduce electron-withdrawing groups (e.g., nitro at position 3) to modulate π-π stacking in target binding .
  • Azetidine ring : Explore stereochemical effects by synthesizing enantiopure analogs via chiral catalysts .
    Pharmacological assays (e.g., enzyme inhibition or receptor binding) are paired with computational docking to prioritize derivatives .

Advanced: How can computational modeling resolve contradictions in pharmacological data?

Answer:
Discrepancies in bioactivity (e.g., variable IC₅₀ values across assays) are addressed by:

  • Molecular docking (AutoDock Vina or Schrödinger) to predict binding modes to targets like kinases or GPCRs .
  • MD simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QM/MM calculations to evaluate electronic effects of substituents on binding affinity .
    For example, nitro groups may enhance binding to hydrophobic pockets but reduce solubility, requiring balanced optimization .

Advanced: What experimental strategies mitigate crystallographic disorder in this compound?

Answer:
Crystallographic challenges (e.g., disordered azetidine or triazole moieties) are resolved by:

  • Low-temperature data collection (100 K) to reduce thermal motion artifacts .
  • TWINABS refinement for handling twinned crystals.
  • Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O/N contacts) and refine occupancy ratios .
    For severe disorder, alternative crystallization solvents (e.g., DMSO/EtOH mixtures) improve crystal quality .

Basic: How is the compound’s thermal stability assessed for storage and handling?

Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used:

  • TGA : Decomposition onset temperatures (T₀) >200°C indicate suitability for room-temperature storage .
  • DSC : Melting points (~180–220°C) and glass transition temperatures (Tg) inform lyophilization protocols .

Advanced: What methodological pitfalls arise in scaling up synthesis?

Answer:
Scale-up challenges include:

  • Catalyst efficiency : Cu(OAc)₂ may require replacement with immobilized Cu(I) catalysts (e.g., Cu@SiO₂) to reduce metal leaching .
  • Solvent system : tert-Butanol/water mixtures can phase-separate at large volumes; switching to PEG-400/H₂O improves homogeneity .
  • Purification : Column chromatography becomes impractical; recrystallization in ethanol/water (9:1) is preferred .

Basic: How are spectroscopic techniques optimized for purity analysis?

Answer:

  • HPLC : C18 columns with acetonitrile/water gradients (60:40 to 95:5) resolve triazole and naphthalene derivatives. Retention times are calibrated against standards .
  • HRMS : Electrospray ionization (ESI+) confirms molecular ions (e.g., [M+H]+ at m/z 404.1359) with <2 ppm error .

Advanced: How does the compound’s conformational flexibility impact target binding?

Answer:
The azetidine ring’s puckering (envelope or twisted conformers) and triazole orientation influence binding:

  • NOE spectroscopy identifies dominant conformers in solution .
  • Free-energy perturbation (FEP) calculations quantify energy barriers (<5 kcal/mol) for ring puckering, suggesting adaptability in binding pockets .

Advanced: What strategies validate the compound’s stability under biological assay conditions?

Answer:

  • LC-MS stability studies : Incubate the compound in PBS or serum at 37°C for 24–48 hours. Degradation products (e.g., hydrolyzed azetidine) are monitored .
  • Circular dichroism (CD) : Track conformational changes in simulated gastric fluid (pH 2.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.